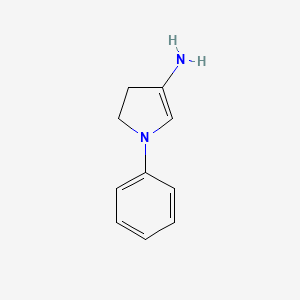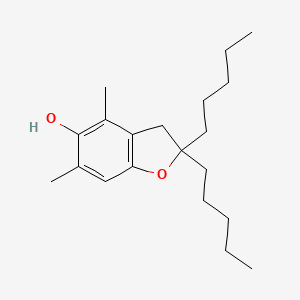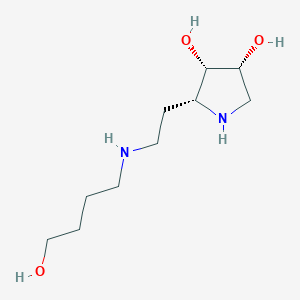
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring substituted with a hydroxybutylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Hydroxybutylamino Group: The hydroxybutylamino group can be introduced via nucleophilic substitution reactions, where a hydroxybutylamine reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial synthesis focuses on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Biological Probes: Utilized as probes to study biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for potential use as a pesticide or herbicide.
作用机制
The mechanism of action of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific stereochemistry of this compound may confer unique biological activity and selectivity.
- Functional Groups : The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential applications.
属性
CAS 编号 |
653571-03-0 |
|---|---|
分子式 |
C10H22N2O3 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-[2-(4-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c13-6-2-1-4-11-5-3-8-10(15)9(14)7-12-8/h8-15H,1-7H2/t8-,9-,10+/m1/s1 |
InChI 键 |
QZJGCVLCUAFLHL-BBBLOLIVSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](N1)CCNCCCCO)O)O |
规范 SMILES |
C1C(C(C(N1)CCNCCCCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


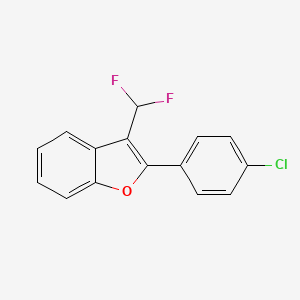
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
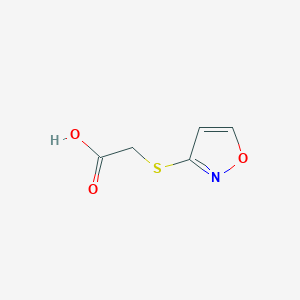
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
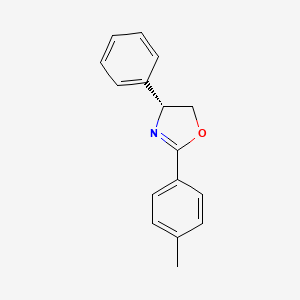
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
